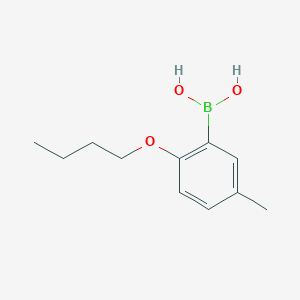

2-Butoxy-5-methylphenylboronic acid

Description

BenchChem offers high-quality 2-Butoxy-5-methylphenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Butoxy-5-methylphenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-butoxy-5-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BO3/c1-3-4-7-15-11-6-5-9(2)8-10(11)12(13)14/h5-6,8,13-14H,3-4,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIFKETUXFNRADI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C)OCCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60394174 | |

| Record name | 2-Butoxy-5-methylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480438-72-0 | |

| Record name | 2-Butoxy-5-methylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Butoxy-5-methylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a reliable synthesis protocol for 2-Butoxy-5-methylphenylboronic acid, a valuable building block in medicinal chemistry and materials science. The described methodology follows a classical three-step sequence: Williamson ether synthesis to prepare the starting ether, subsequent regioselective bromination, and finally, conversion to the target boronic acid via a lithium-halogen exchange followed by borylation. Detailed experimental procedures, quantitative data, and workflow visualizations are presented to facilitate replication and adaptation in a laboratory setting.

Physicochemical Properties and Safety Information

A summary of the key properties of the target compound, 2-Butoxy-5-methylphenylboronic acid, is provided below.

| Property | Value | Reference |

| CAS Number | 480438-72-0 | |

| Molecular Formula | C₁₁H₁₇BO₃ | |

| Molecular Weight | 208.06 g/mol | |

| Appearance | Solid | |

| Melting Point | 85-90 °C | |

| Storage Class | 13 - Non-Combustible Solids | |

| Personal Protective Equipment | Eyeshields, Gloves, Type N95 (US) Respirator |

Overall Synthesis Workflow

The synthesis of 2-Butoxy-5-methylphenylboronic acid can be efficiently achieved through a three-step process starting from commercially available p-cresol. The overall workflow is depicted below.

Caption: Overall three-step synthesis of 2-Butoxy-5-methylphenylboronic acid.

Experimental Protocols

Step 1: Synthesis of 1-Butoxy-4-methylbenzene

This procedure outlines the synthesis of the starting ether via a Williamson ether synthesis.

Reaction Scheme:

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |

| p-Cresol | 108.14 | 100 | 10.81 g |

| Potassium Hydroxide (KOH) | 56.11 | 120 | 6.73 g |

| 1-Bromobutane | 137.02 | 110 | 15.07 g (11.8 mL) |

| Ethanol (anhydrous) | 46.07 | - | 200 mL |

Procedure:

-

To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add p-cresol (10.81 g, 100 mmol) and ethanol (200 mL).

-

Stir the mixture until the p-cresol is fully dissolved.

-

Carefully add potassium hydroxide pellets (6.73 g, 120 mmol) to the solution. The mixture may warm up slightly.

-

Add 1-bromobutane (15.07 g, 110 mmol) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

To the residue, add 100 mL of water and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with 1 M NaOH (2 x 50 mL) to remove any unreacted p-cresol, followed by a wash with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1-butoxy-4-methylbenzene as a colorless oil.

Expected Yield: ~85-95%

Step 2: Synthesis of 2-Bromo-1-butoxy-4-methylbenzene

This protocol describes the regioselective ortho-bromination of 1-butoxy-4-methylbenzene.

Reaction Scheme:

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass |

| 1-Butoxy-4-methylbenzene | 164.24 | 50 | 8.21 g |

| N-Bromosuccinimide (NBS) | 177.98 | 55 | 9.79 g |

| Acetonitrile (anhydrous) | 41.05 | - | 150 mL |

Procedure:

-

In a 250 mL round-bottom flask protected from light, dissolve 1-butoxy-4-methylbenzene (8.21 g, 50 mmol) in anhydrous acetonitrile (150 mL).

-

Add N-bromosuccinimide (9.79 g, 55 mmol) to the solution in one portion.

-

Stir the reaction mixture at room temperature for 3 hours. The butoxy group directs the bromination to the ortho position as the para position is blocked.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Remove the acetonitrile under reduced pressure.

-

Dissolve the residue in diethyl ether (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

The crude product can be purified by column chromatography on silica gel (eluent: hexane) to afford pure 2-bromo-1-butoxy-4-methylbenzene.

Expected Yield: ~80-90%

Step 3: Synthesis of 2-Butoxy-5-methylphenylboronic acid

This final step involves the conversion of the aryl bromide to the target boronic acid.

Reaction Scheme:

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |

| 2-Bromo-1-butoxy-4-methylbenzene | 243.14 | 20 | 4.86 g |

| n-Butyllithium (n-BuLi) | 64.06 | 22 | 8.8 mL (2.5 M in hexanes) |

| Triisopropyl borate | 188.08 | 30 | 5.64 g (6.9 mL) |

| Tetrahydrofuran (THF, anhydrous) | 72.11 | - | 100 mL |

| 1 M Hydrochloric acid (HCl) | 36.46 | - | ~50 mL |

Procedure:

-

To a flame-dried 250 mL three-necked flask under an argon atmosphere, add 2-bromo-1-butoxy-4-methylbenzene (4.86 g, 20 mmol) and anhydrous THF (100 mL).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (8.8 mL of a 2.5 M solution in hexanes, 22 mmol) dropwise via syringe over 15 minutes, maintaining the temperature below -70 °C.

-

Stir the resulting mixture at -78 °C for 1 hour.

-

Add triisopropyl borate (5.64 g, 30 mmol) dropwise, again keeping the temperature below -70 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Cool the mixture in an ice bath and quench by the slow addition of 1 M HCl (~50 mL) until the aqueous layer is acidic (pH ~1-2).

-

Stir the biphasic mixture vigorously for 1 hour to ensure complete hydrolysis of the borate ester.

-

Separate the layers and extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Filter and remove the solvent under reduced pressure.

-

The crude solid can be recrystallized from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure 2-Butoxy-5-methylphenylboronic acid as a white solid.

Expected Yield: ~60-75%

Logical Relationship of Key Synthesis Steps

The logical progression of the synthesis is based on established and reliable organic transformations.

Caption: Logical flow of the synthesis protocol.

An In-depth Technical Guide to 2-Butoxy-5-methylphenylboronic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-Butoxy-5-methylphenylboronic acid (CAS No: 480438-72-0). This organoboron compound is a valuable building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. This document summarizes its known physicochemical properties, provides a plausible synthetic route and a general experimental protocol for its application in Suzuki-Miyaura coupling, and discusses its potential in medicinal chemistry.

Core Chemical Properties

2-Butoxy-5-methylphenylboronic acid is a solid at room temperature with a melting point range of 85-90 °C.[1] Its chemical structure features a phenyl ring substituted with a butoxy group at the 2-position, a methyl group at the 5-position, and a boronic acid functional group.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₇BO₃ | [1] |

| Molecular Weight | 208.06 g/mol | [1] |

| CAS Number | 480438-72-0 | [1] |

| Appearance | Solid | [1] |

| Melting Point | 85-90 °C | [1] |

| InChI | 1S/C11H17BO3/c1-3-4-7-15-11-6-5-9(2)8-10(11)12(13)14/h5-6,8,13-14H,3-4,7H2,1-2H3 | [1] |

| SMILES | CCCCOc1ccc(C)cc1B(O)O | [1] |

Spectroscopic Data (Predicted)

As experimental spectra for 2-Butoxy-5-methylphenylboronic acid are not widely published, the following are predicted characteristic spectral features based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the butoxy group protons, and the methyl group protons. The chemical shifts (δ) are predicted to be in the following regions:

-

Aromatic Protons: 6.8 - 7.8 ppm

-

Butoxy Group (-OCH₂CH₂CH₂CH₃):

-

-OCH₂-: 3.9 - 4.1 ppm (triplet)

-

-OCH₂CH₂ CH₂CH₃: 1.7 - 1.9 ppm (multiplet)

-

-OCH₂CH₂CH₂ CH₃: 1.4 - 1.6 ppm (multiplet)

-

-OCH₂CH₂CH₂CH₃ : 0.9 - 1.0 ppm (triplet)

-

-

Methyl Group (-CH₃): 2.2 - 2.4 ppm (singlet)

-

Boronic Acid (-B(OH)₂): A broad singlet which may be exchangeable with D₂O.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule. Predicted chemical shifts are as follows:

-

Aromatic Carbons: 110 - 160 ppm

-

Butoxy Group (-OCH₂CH₂CH₂CH₃):

-

-OC H₂-: ~68 ppm

-

-OCH₂C H₂CH₂CH₃: ~31 ppm

-

-OCH₂CH₂C H₂CH₃: ~19 ppm

-

-OCH₂CH₂CH₂C H₃: ~14 ppm

-

-

Methyl Group (-CH₃): ~20 ppm

-

Carbon attached to Boron (C-B): The signal for the carbon atom bonded to the boron atom may be broad or not observed due to quadrupolar relaxation.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present:

-

O-H Stretch (Boronic Acid): A broad band in the region of 3200-3600 cm⁻¹

-

C-H Stretch (Aromatic and Aliphatic): Bands in the region of 2850-3100 cm⁻¹

-

C=C Stretch (Aromatic): Peaks around 1600 cm⁻¹ and 1475 cm⁻¹

-

B-O Stretch: A strong band in the region of 1310-1380 cm⁻¹

-

C-O Stretch (Ether): A band in the region of 1200-1260 cm⁻¹

Mass Spectrometry

In a mass spectrum, the molecular ion peak [M]⁺ would be expected at an m/z of approximately 208. Fragmentation patterns would likely involve the loss of the butoxy group, water, and other small fragments.

Synthesis and Experimental Protocols

While a specific detailed synthesis for 2-Butoxy-5-methylphenylboronic acid is not widely documented, a general and plausible synthetic route involves the ortho-lithiation of a protected 4-methyl-1-butoxybenzene followed by reaction with a trialkyl borate and subsequent hydrolysis.

Proposed Synthesis Workflow

Caption: Proposed synthesis workflow for 2-Butoxy-5-methylphenylboronic acid.

Detailed Experimental Protocol: Synthesis (General Procedure)

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add a solution of the starting material (e.g., a protected 4-methyl-1-butoxybenzene) in an anhydrous ether solvent such as tetrahydrofuran (THF).

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add a solution of n-butyllithium (n-BuLi) in hexanes dropwise, maintaining the temperature below -70 °C. After the addition is complete, allow the reaction mixture to stir at this temperature for a specified time to ensure complete lithiation.

-

Borylation: To the cooled solution, add triisopropyl borate dropwise, again keeping the temperature below -70 °C. After the addition, allow the reaction to slowly warm to room temperature and stir overnight.

-

Hydrolysis and Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of an aqueous acid solution (e.g., 1 M HCl). Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to yield the pure 2-Butoxy-5-methylphenylboronic acid.

Applications in Organic Synthesis: Suzuki-Miyaura Coupling

2-Butoxy-5-methylphenylboronic acid is a valuable reagent in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. The electron-donating butoxy and methyl groups can influence the reactivity of the boronic acid in the transmetalation step of the catalytic cycle.

General Suzuki-Miyaura Coupling Workflow

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: In a reaction vessel, combine 2-Butoxy-5-methylphenylboronic acid (1.2 equivalents), the aryl halide or triflate (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equivalents).

-

Solvent Addition and Degassing: Add a suitable solvent system, such as a mixture of toluene and water. Degas the reaction mixture thoroughly by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent. Wash the organic layer with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or recrystallization to obtain the desired biaryl product.

Relevance in Drug Development

Boronic acids and their derivatives are of significant interest in medicinal chemistry.[3] They are known to act as inhibitors of various enzymes, with bortezomib being a notable example of a boronic acid-containing drug used in cancer therapy. The boronic acid moiety can form reversible covalent bonds with active site serine or threonine residues in proteases.

While no specific biological activities of 2-Butoxy-5-methylphenylboronic acid have been reported, its structural features suggest it could be a valuable intermediate for the synthesis of novel bioactive molecules. The substituted phenyl ring can be incorporated into larger scaffolds to explore structure-activity relationships in drug discovery programs. The butoxy and methyl groups can modulate the lipophilicity and metabolic stability of potential drug candidates.

Signaling Pathway Diagram (Hypothetical)

The following diagram illustrates a hypothetical mechanism by which a drug candidate derived from 2-Butoxy-5-methylphenylboronic acid might inhibit a target enzyme.

Caption: Hypothetical enzyme inhibition by a boronic acid-derived drug.

Safety and Handling

2-Butoxy-5-methylphenylboronic acid should be handled with standard laboratory safety precautions. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. Work in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2-Butoxy-5-methylphenylboronic acid is a versatile synthetic building block with significant potential in organic synthesis and medicinal chemistry. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the construction of complex biaryl structures. While specific biological data is currently lacking, its structural features make it an attractive starting point for the design and synthesis of novel therapeutic agents. Further research into the properties and applications of this compound is warranted.

References

2-Butoxy-5-methylphenylboronic acid molecular weight and formula

For researchers, scientists, and professionals in drug development, precise molecular information is critical. This document provides the key molecular data for 2-Butoxy-5-methylphenylboronic acid.

Physicochemical Properties

The fundamental molecular characteristics of 2-Butoxy-5-methylphenylboronic acid are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and experimental design.

| Property | Value |

| Molecular Weight | 208.06 g/mol |

| Molecular Formula | C₁₁H₁₇BO₃ |

| Linear Formula | H₃C₆H₃[O(CH₂)₃]CH₃ |

| CAS Number | 480438-72-0 |

Experimental Protocols and Signaling Pathways

Due to the nature of the requested information, which is focused on the intrinsic molecular properties of 2-Butoxy-5-methylphenylboronic acid, detailed experimental protocols for its synthesis or use, as well as associated signaling pathways, are not applicable to this context.

Logical Relationship Diagram

The following diagram illustrates the relationship between the compound's name and its fundamental molecular identifiers.

An In-depth Technical Guide on the Spectroscopic and Synthetic Aspects of 2-Butoxy-5-methylphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Butoxy-5-methylphenylboronic acid is a valuable synthetic intermediate in organic chemistry, particularly in the realm of cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in the synthesis of complex molecules, including pharmaceuticals and advanced materials. This technical guide aims to provide a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic data and a generalized experimental protocol relevant to this class of compounds. Due to the limited availability of specific experimental data for 2-Butoxy-5-methylphenylboronic acid in the public domain, this guide presents predicted NMR data and a representative synthetic workflow based on established chemical principles and analogous structures.

Predicted Spectroscopic Data

Table 1: Predicted ¹H NMR Data for 2-Butoxy-5-methylphenylboronic acid

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.6 - 7.8 | d | 1H | Ar-H (ortho to B(OH)₂) |

| 7.2 - 7.4 | dd | 1H | Ar-H (ortho to -OBu, meta to B(OH)₂) |

| 6.8 - 7.0 | d | 1H | Ar-H (para to B(OH)₂) |

| 4.8 - 5.2 | br s | 2H | B(OH )₂ |

| 3.9 - 4.1 | t | 2H | -O-CH₂ -CH₂-CH₂-CH₃ |

| 2.3 | s | 3H | Ar-CH₃ |

| 1.7 - 1.9 | m | 2H | -O-CH₂-CH₂ -CH₂-CH₃ |

| 1.4 - 1.6 | m | 2H | -O-CH₂-CH₂-CH₂ -CH₃ |

| 0.9 - 1.1 | t | 3H | -O-CH₂-CH₂-CH₂-CH₃ |

Note: Predicted chemical shifts are in ppm relative to a standard internal reference (e.g., TMS) and are expected to be recorded in a solvent such as CDCl₃ or DMSO-d₆. The broad singlet for the B(OH)₂ protons is often exchangeable with D₂O.

Table 2: Predicted ¹³C NMR Data for 2-Butoxy-5-methylphenylboronic acid

| Chemical Shift (δ, ppm) | Assignment |

| 160 - 165 | C -OBu |

| 135 - 140 | C -B(OH)₂ (ipso-carbon, often weak or unobserved) |

| 130 - 135 | Ar-C H (ortho to B(OH)₂) |

| 128 - 132 | C -CH₃ |

| 120 - 125 | Ar-C H (ortho to -OBu, meta to B(OH)₂) |

| 110 - 115 | Ar-C H (para to B(OH)₂) |

| 68 - 72 | -O-CH₂ -CH₂-CH₂-CH₃ |

| 30 - 35 | -O-CH₂-CH₂ -CH₂-CH₃ |

| 20 - 25 | Ar-CH₃ |

| 18 - 22 | -O-CH₂-CH₂-CH₂ -CH₃ |

| 12 - 16 | -O-CH₂-CH₂-CH₂-CH₃ |

Experimental Protocols

The synthesis of arylboronic acids is a well-established field in organic chemistry. A general and widely applicable method involves the reaction of an organometallic reagent (derived from an aryl halide) with a trialkyl borate, followed by acidic workup.

Representative Synthesis of a Substituted Phenylboronic Acid

The following is a generalized protocol for the synthesis of a substituted phenylboronic acid, which can be adapted for the preparation of 2-Butoxy-5-methylphenylboronic acid from the corresponding aryl bromide.

Caption: A generalized workflow for the synthesis of arylboronic acids.

Materials and Reagents:

-

2-Butoxy-5-methylbromobenzene

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Triisopropyl borate

-

Hydrochloric acid (e.g., 2 M)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Organic solvents for extraction and purification (e.g., diethyl ether, ethyl acetate, hexanes)

Procedure:

-

Grignard Reagent Formation: Under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are placed in a flame-dried flask equipped with a reflux condenser and a dropping funnel. A solution of 2-Butoxy-5-methylbromobenzene in anhydrous THF is added dropwise to initiate the reaction. The mixture is typically refluxed until the magnesium is consumed, resulting in the formation of the corresponding Grignard reagent.

-

Borylation: The Grignard solution is cooled to -78 °C (a dry ice/acetone bath). A solution of triisopropyl borate in anhydrous THF is then added dropwise, maintaining the low temperature. The reaction mixture is stirred at this temperature for a few hours and then allowed to warm to room temperature overnight.

-

Hydrolysis: The reaction is quenched by the slow addition of aqueous hydrochloric acid at 0 °C. The mixture is stirred vigorously for a period to ensure complete hydrolysis of the boronic ester intermediate.

-

Work-up and Purification: The aqueous layer is separated and extracted with an organic solvent such as diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization from a suitable solvent system or by column chromatography on silica gel.

NMR Sample Preparation

Protocol:

-

Sample Weighing: Accurately weigh approximately 5-10 mg of the purified 2-Butoxy-5-methylphenylboronic acid.

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Transfer to NMR Tube: Transfer the solution to a standard 5 mm NMR tube.

-

Internal Standard: If quantitative analysis is required, a known amount of an internal standard (e.g., tetramethylsilane - TMS) can be added, although modern spectrometers can use the residual solvent peak as a reference.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters are typically sufficient, although optimization may be required for dilute samples or to observe the weak C-B ipso-carbon signal in the ¹³C spectrum.

Logical Relationships in Spectroscopic Analysis

The interpretation of NMR spectra relies on a logical workflow to assign the observed signals to the corresponding nuclei in the molecule.

Caption: Logical workflow for the structural elucidation using NMR spectroscopy.

Conclusion

This technical guide provides a foundational understanding of the expected NMR characteristics and a general synthetic approach for 2-Butoxy-5-methylphenylboronic acid. While experimentally derived data is paramount for definitive characterization, the predictive data and standardized protocols herein serve as a valuable resource for researchers engaged in the synthesis and application of this and related organoboron compounds. The provided workflows for synthesis and spectral analysis are intended to guide the practical execution and interpretation of results in a laboratory setting.

Stability and Storage of 2-Butoxy-5-methylphenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for 2-Butoxy-5-methylphenylboronic acid. The information presented herein is crucial for ensuring the integrity and reliability of this reagent in research and development applications. While specific quantitative stability data for this compound is not extensively available in public literature, this guide synthesizes information from safety data sheets (SDS) and the broader scientific literature on arylboronic acids to provide a comprehensive understanding of its handling and storage requirements.

Overview of Stability Characteristics

2-Butoxy-5-methylphenylboronic acid, as a member of the arylboronic acid class, is susceptible to several degradation pathways that can impact its purity and reactivity. The primary stability concerns for this compound are its potential for dehydration to form a cyclic anhydride (boroxine), susceptibility to oxidative degradation, and protodeboronation, especially under non-optimal storage conditions.

Table 1: Summary of General Stability Characteristics of Arylboronic Acids

| Stability Concern | Description | Influencing Factors |

| Dehydration | Boronic acids can reversibly lose water to form cyclic anhydrides known as boroxines. This can affect the stoichiometry of reactions if not accounted for. | Presence of water, temperature. |

| Oxidation | The boronic acid moiety is susceptible to oxidation, which can lead to the cleavage of the carbon-boron bond and the formation of phenolic byproducts.[1][2] | Exposure to air (oxygen), presence of oxidizing agents, light. |

| Protodeboronation | This is the hydrolytic cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom.[3] | Presence of water, acidic or basic conditions, certain metal catalysts.[3] |

| Hygroscopicity | The compound may absorb moisture from the atmosphere, which can facilitate degradation pathways like hydrolysis. | Ambient humidity. |

Recommended Storage and Handling Conditions

Proper storage and handling are paramount to preserving the quality of 2-Butoxy-5-methylphenylboronic acid. The following recommendations are based on information from safety data sheets and general best practices for chemical storage.[4][5][6][7]

Table 2: Recommended Storage and Handling Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool place. Refrigeration is often recommended.[5][8] | Reduces the rate of potential degradation reactions. |

| Atmosphere | Store in a tightly closed container.[4][5] Purging with an inert gas (e.g., argon or nitrogen) can extend shelf life.[9] | Minimizes exposure to atmospheric moisture and oxygen. |

| Light | Store in a dark place, away from direct sunlight.[4][9] | Protects against photolytic degradation. |

| Container | Use a well-sealed, appropriate container. Glass or chemically resistant plastic (e.g., HDPE) are suitable.[6] | Prevents contamination and reaction with container materials. |

| Ventilation | Handle in a well-ventilated area, preferably in a chemical fume hood.[4] | Minimizes inhalation exposure to any dust or vapors. |

| Personal Protective Equipment | Wear appropriate PPE, including gloves, safety glasses, and a lab coat.[4][5] | Ensures personal safety during handling. |

Potential Degradation Pathways

Understanding the potential degradation pathways is essential for developing appropriate analytical methods to monitor the stability of 2-Butoxy-5-methylphenylboronic acid.

References

- 1. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]

- 2. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

- 4. keyorganics.net [keyorganics.net]

- 5. fishersci.com [fishersci.com]

- 6. laballey.com [laballey.com]

- 7. aub.edu.lb [aub.edu.lb]

- 8. aobchem.com [aobchem.com]

- 9. lumiprobe.com [lumiprobe.com]

Solubility of 2-Butoxy-5-methylphenylboronic acid in organic solvents

An In-depth Technical Guide on the Solubility of 2-Butoxy-5-methylphenylboronic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Butoxy-5-methylphenylboronic acid is an important organoboron compound utilized as a versatile building block in organic synthesis, particularly in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction is a cornerstone in the synthesis of biaryl compounds, which are common structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[3][4] Understanding the solubility of this reagent in various organic solvents is paramount for optimizing reaction conditions, developing purification strategies, and formulating solutions for screening and synthesis.

While specific quantitative solubility data for 2-butoxy-5-methylphenylboronic acid is not extensively available in public literature, this guide provides a comprehensive framework based on data from structurally analogous compounds. The principles and methodologies described herein are directly applicable for determining the solubility of the title compound and for predicting its behavior in common organic solvents.

Factors Influencing the Solubility of Phenylboronic Acids

The solubility of phenylboronic acids is governed by a combination of factors related to both the solute and the solvent:

-

Substituent Effects: The nature and position of substituents on the phenyl ring significantly impact solubility. The introduction of an alkoxy group, such as the butoxy group in the target compound, generally increases solubility in most organic solvents compared to the parent phenylboronic acid.[5] The methyl group further contributes to this trend.

-

Solvent Polarity: Phenylboronic acids generally exhibit higher solubility in polar organic solvents.[6] Ethers and ketones are often excellent solvents for this class of compounds, while solubility is typically very low in nonpolar hydrocarbon solvents.[7][8]

-

Intermolecular Forces: The presence of hydroxyl groups on the boronic acid moiety allows for hydrogen bonding. Solvents that can act as hydrogen bond acceptors (e.g., ethers, ketones) can effectively solvate the molecule, enhancing solubility.

-

Boroxine Formation: A key characteristic of boronic acids is their tendency to undergo dehydration to form cyclic anhydrides known as boroxines.[8] This equilibrium between the acid and its boroxine form can be influenced by the solvent and temperature, which can complicate solubility measurements.[7]

Quantitative Solubility Data for Phenylboronic Acid Analogs

To provide a quantitative perspective, the following tables summarize the experimentally determined solubility for isomers of isobutoxyphenylboronic acid, which are close structural analogs of 2-butoxy-5-methylphenylboronic acid. The data is presented as the mole fraction (x) of the solute at saturation in various organic solvents at different temperatures. This information serves as a valuable proxy for estimating the solubility of the target compound.

Table 1: Solubility of Isobutoxyphenylboronic Acid Isomers in Various Organic Solvents [5][9]

| Solvent | Temperature (K) | ortho-Isobutoxyphenylboronic Acid (Mole Fraction, x) | meta-Isobutoxyphenylboronic Acid (Mole Fraction, x) | para-Isobutoxyphenylboronic Acid (Mole Fraction, x) |

| Chloroform | 293.15 | 0.045 | 0.008 | 0.006 |

| 303.15 | 0.075 | 0.014 | 0.011 | |

| 313.15 | 0.120 | 0.024 | 0.019 | |

| 323.15 | 0.185 | 0.041 | 0.032 | |

| 3-Pentanone | 293.15 | 0.135 | 0.028 | 0.022 |

| 303.15 | 0.190 | 0.045 | 0.036 | |

| 313.15 | 0.260 | 0.070 | 0.057 | |

| 323.15 | 0.350 | 0.105 | 0.088 | |

| Acetone | 293.15 | 0.150 | 0.040 | 0.032 |

| 303.15 | 0.210 | 0.062 | 0.051 | |

| 313.15 | 0.285 | 0.092 | 0.075 | |

| 323.15 | 0.380 | 0.130 | 0.108 | |

| Dipropyl Ether | 293.15 | 0.125 | 0.015 | 0.012 |

| 303.15 | 0.175 | 0.025 | 0.020 | |

| 313.15 | 0.240 | 0.040 | 0.032 | |

| 323.15 | 0.320 | 0.060 | 0.050 | |

| Methylcyclohexane | 293.15 | 0.003 | 0.001 | < 0.001 |

| 303.15 | 0.005 | 0.002 | 0.001 | |

| 313.15 | 0.009 | 0.003 | 0.002 | |

| 323.15 | 0.015 | 0.005 | 0.004 |

Data sourced from studies on isobutoxyphenylboronic acids, which provide a strong indication of the expected solubility behavior for 2-butoxy-5-methylphenylboronic acid.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for experimentally determining the solubility of 2-butoxy-5-methylphenylboronic acid in organic solvents.

Protocol 1: Dynamic (Synthetic) Method for Solubility Determination

This method is widely used for determining the solubility of boronic acids and involves identifying the temperature at which a solid-liquid equilibrium is achieved for a sample of known composition.[5][7]

Methodology:

-

Sample Preparation: Prepare a series of biphasic samples with known compositions of 2-butoxy-5-methylphenylboronic acid and the desired organic solvent in sealed vials. The mole fraction of the solute should be accurately determined (e.g., to 0.0002).

-

Heating and Observation: Place the vial in a temperature-controlled apparatus. Heat the sample at a slow, constant rate (e.g., 0.3 K/h) while stirring vigorously.

-

Equilibrium Point Detection: Continuously monitor the sample's turbidity. The solid-liquid equilibrium point is defined as the temperature at which the last solid particles disappear, resulting in a clear solution. This can be determined visually or, more accurately, by measuring the intensity of a light beam passing through the sample with a luminance probe.[8][10]

-

Data Collection: Record the temperature at which the solution becomes clear. This temperature corresponds to the saturation temperature for that specific mole fraction.

-

Solubility Curve Generation: Repeat the procedure for samples with different compositions to generate a solubility curve (temperature vs. mole fraction).

Caption: Workflow for the Dynamic Solubility Determination Method.

Protocol 2: Thermodynamic (Shake-Flask) Method

This classic method determines the equilibrium solubility at a constant temperature and is considered the gold standard for thermodynamic solubility.[11]

Methodology:

-

Sample Preparation: Add an excess amount of solid 2-butoxy-5-methylphenylboronic acid to a series of vials, each containing a known volume of a different organic solvent.

-

Equilibration: Seal the vials securely and agitate them (e.g., on a shaker or rotator) at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. It is critical that excess, undissolved solid remains at the end of this period.

-

Phase Separation: Cease agitation and allow the vials to stand at the same constant temperature until the excess solid has fully settled. Alternatively, centrifuge the samples to pellet the solid.

-

Sample Extraction: Carefully withdraw an aliquot of the clear supernatant from each vial.

-

Quantification: Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved boronic acid using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Analysis: Prepare a calibration curve using standards of known concentrations. Use the calibration curve to calculate the concentration of the boronic acid in the saturated supernatant, which represents its thermodynamic solubility in that solvent at that temperature.

Application in Synthesis: The Suzuki-Miyaura Coupling

2-Butoxy-5-methylphenylboronic acid is an ideal candidate for Suzuki-Miyaura cross-coupling reactions to form C-C bonds, a process fundamental to drug discovery and materials science.[1][12] The reaction typically involves a palladium catalyst, a base, and the coupling of the boronic acid with an aryl or vinyl halide/triflate.

General Experimental Protocol for Suzuki-Miyaura Coupling

-

Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 eq), 2-butoxy-5-methylphenylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃ or CsF, 2.0 eq).[2][13]

-

Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene and water, 4:1). The solubility of the boronic acid is crucial for ensuring a homogeneous reaction mixture.

-

Degassing: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Reaction: Heat the mixture with stirring to the desired temperature (e.g., 85-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

-

Workup: Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.

Caption: The Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. benchchem.com [benchchem.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 7. d-nb.info [d-nb.info]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]

- 11. benchchem.com [benchchem.com]

- 12. rose-hulman.edu [rose-hulman.edu]

- 13. organic-synthesis.com [organic-synthesis.com]

An In-depth Technical Guide on the Discovery and History of 2-Butoxy-5-methylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Butoxy-5-methylphenylboronic acid, a valuable building block in organic synthesis. Due to the limited direct historical information available on its specific discovery, this document outlines a plausible and scientifically supported synthesis pathway based on established chemical principles. Detailed experimental protocols for each synthetic step are provided, drawing from analogous and well-documented reactions. Furthermore, this guide presents key physicochemical properties and characterization data essential for its application in research and development. The logical workflow of its synthesis is also visualized to facilitate a deeper understanding of the process.

Introduction

2-Butoxy-5-methylphenylboronic acid, with the CAS Number 480438-72-0, is an organoboron compound that has gained utility in various fields of chemical synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its structure, featuring a butoxy and a methyl group on the phenyl ring, allows for the introduction of this specific substituted aryl moiety into more complex molecules, a common strategy in the development of pharmaceuticals and advanced materials. While a detailed historical account of its initial discovery is not prominently documented in scientific literature, its synthesis can be logically deduced from fundamental and widely practiced organic chemistry reactions. This guide will detail a likely synthetic route, providing comprehensive experimental procedures and characterization data.

Physicochemical Properties

A summary of the key physical and chemical properties of 2-Butoxy-5-methylphenylboronic acid is presented in Table 1.

Table 1: Physicochemical Properties of 2-Butoxy-5-methylphenylboronic acid

| Property | Value |

| CAS Number | 480438-72-0 |

| Molecular Formula | C₁₁H₁₇BO₃ |

| Molecular Weight | 208.06 g/mol |

| Appearance | Solid |

| Melting Point | 85-90 °C |

| SMILES String | CCCCOc1ccc(C)cc1B(O)O |

| InChI | 1S/C11H17BO3/c1-3-4-7-15-11-6-5-9(2)8-10(11)12(13)14/h5-6,8,13-14H,3-4,7H2,1-2H3 |

| InChI Key | MIFKETUXFNRADI-UHFFFAOYSA-N |

Plausible Synthesis Pathway

The synthesis of 2-Butoxy-5-methylphenylboronic acid can be logically achieved through a two-step process, beginning with the preparation of the aryl bromide precursor, followed by the formation of the boronic acid via a Grignard reaction. This synthetic strategy is a common and effective method for the preparation of various arylboronic acids.

A diagram illustrating the proposed synthetic workflow is provided below.

Experimental Protocols

The following sections provide detailed experimental procedures for the plausible synthesis of 2-Butoxy-5-methylphenylboronic acid. These protocols are based on well-established synthetic methodologies for similar compounds.

Step 1: Synthesis of 1-Bromo-2-butoxy-5-methylbenzene

This step involves the alkylation of 2-Bromo-5-methylphenol with 1-bromobutane via the Williamson ether synthesis.[1][2][3][4][5]

Materials:

-

2-Bromo-5-methylphenol

-

1-Bromobutane

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Diethyl ether

-

1 M Sodium hydroxide (NaOH) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-bromo-5-methylphenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.

-

Stir the suspension and add 1-bromobutane (1.2 eq) dropwise.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the acetone.

-

Dissolve the residue in diethyl ether and wash sequentially with 1 M NaOH solution, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude 1-bromo-2-butoxy-5-methylbenzene.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

Step 2: Synthesis of 2-Butoxy-5-methylphenylboronic acid

This step involves the formation of a Grignard reagent from 1-bromo-2-butoxy-5-methylbenzene, followed by reaction with a trialkyl borate and subsequent hydrolysis.

Materials:

-

1-Bromo-2-butoxy-5-methylbenzene

-

Magnesium turnings

-

Iodine (a small crystal for initiation)

-

Anhydrous tetrahydrofuran (THF)

-

Triisopropyl borate

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq).

-

Add a small crystal of iodine to activate the magnesium.

-

Add a small amount of anhydrous THF to cover the magnesium turnings.

-

In the dropping funnel, place a solution of 1-bromo-2-butoxy-5-methylbenzene (1.0 eq) in anhydrous THF.

-

Add a small portion of the aryl bromide solution to the magnesium suspension to initiate the Grignard reaction. Initiation is indicated by a gentle reflux and the disappearance of the iodine color.

-

Once the reaction has started, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

Cool the Grignard solution to -78 °C in a dry ice/acetone bath.

-

Add a solution of triisopropyl borate (1.5 eq) in anhydrous THF dropwise, maintaining the temperature below -60 °C.

-

After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir overnight.

-

Cool the reaction mixture in an ice bath and quench by the slow addition of 1 M HCl.

-

Stir the mixture vigorously for 1-2 hours to hydrolyze the borate ester.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2-butoxy-5-methylphenylboronic acid.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

Characterization Data

While a comprehensive set of publicly available spectra for 2-Butoxy-5-methylphenylboronic acid is limited, the following table summarizes expected and reported characterization data.

Table 2: Characterization Data for 2-Butoxy-5-methylphenylboronic acid

| Analysis | Data |

| ¹H NMR | Expected chemical shifts (δ, ppm) in CDCl₃: Aromatic protons (3H, m, ~6.8-7.8 ppm), -OCH₂- (2H, t, ~4.0 ppm), -CH₂- (2H, m, ~1.8 ppm), -CH₂- (2H, m, ~1.5 ppm), Ar-CH₃ (3H, s, ~2.3 ppm), -CH₃ (3H, t, ~1.0 ppm), B(OH)₂ (2H, br s). |

| ¹³C NMR | Expected chemical shifts (δ, ppm) in CDCl₃: Aromatic carbons (~110-160 ppm), -OCH₂- (~68 ppm), -CH₂- (~31 ppm), -CH₂- (~19 ppm), Ar-CH₃ (~20 ppm), -CH₃ (~14 ppm). |

| Mass Spec. | Expected [M+H]⁺: 209.13. |

Applications in Synthesis

The primary application of 2-Butoxy-5-methylphenylboronic acid is as a reagent in Suzuki-Miyaura cross-coupling reactions. This reaction allows for the formation of a carbon-carbon bond between the boronic acid and an aryl or vinyl halide or triflate, catalyzed by a palladium complex.

A generalized scheme for a Suzuki-Miyaura coupling reaction involving 2-Butoxy-5-methylphenylboronic acid is presented below.

This versatile reaction has been employed in the synthesis of a wide range of complex organic molecules, including biologically active compounds and functional materials.

Conclusion

2-Butoxy-5-methylphenylboronic acid is a valuable synthetic intermediate. While its specific discovery and developmental history are not extensively documented, its synthesis can be reliably achieved through a well-understood, two-step sequence involving a Williamson ether synthesis followed by a Grignard reaction and borylation. The detailed protocols and characterization data provided in this guide offer a solid foundation for the synthesis and application of this compound in various research and development endeavors. As the demand for novel and complex organic molecules continues to grow, the importance of versatile building blocks like 2-Butoxy-5-methylphenylboronic acid in the synthetic chemist's toolkit is undeniable.

References

Potential Research Areas for 2-Butoxy-5-methylphenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Butoxy-5-methylphenylboronic acid is a substituted arylboronic acid with significant potential in various fields of chemical and biomedical research. Its unique structural features—a lipophilic butoxy group and an electron-donating methyl group on the phenyl ring—make it an attractive candidate for applications in organic synthesis, materials science, and drug discovery. This technical guide provides an in-depth overview of potential research areas for this compound, including detailed experimental protocols and data presented for comparative analysis.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Butoxy-5-methylphenylboronic acid is provided in Table 1. This data is essential for its handling, characterization, and application in experimental settings.

| Property | Value | Reference |

| CAS Number | 480438-72-0 | [1] |

| Molecular Formula | C₁₁H₁₇BO₃ | [1] |

| Molecular Weight | 208.06 g/mol | [1] |

| Melting Point | 85-90 °C | [1] |

| Appearance | Solid | [1] |

| SMILES | CCCCOc1ccc(C)cc1B(O)O | [1] |

| InChI | 1S/C11H17BO3/c1-3-4-7-15-11-6-5-9(2)8-10(11)12(13)14/h5-6,8,13-14H,3-4,7H2,1-2H3 | [1] |

Synthesis and Characterization

Proposed Synthetic Pathway

The proposed synthesis involves a two-step process starting from the commercially available 2-bromo-4-methylphenol.

Caption: Proposed two-step synthesis of 2-Butoxy-5-methylphenylboronic acid.

Detailed Experimental Protocol: Synthesis of 2-Butoxy-5-methylphenylboronic Acid

This protocol is adapted from established procedures for the synthesis of similar alkoxy-substituted phenylboronic acids.

Step 1: Synthesis of 1-Bromo-2-butoxy-5-methylbenzene

-

To a solution of 2-bromo-4-methylphenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

-

Add 1-bromobutane (1.2 eq) to the mixture.

-

Reflux the reaction mixture for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 1-bromo-2-butoxy-5-methylbenzene.

Step 2: Synthesis of 2-Butoxy-5-methylphenylboronic Acid

-

In a flame-dried, three-necked flask under an argon atmosphere, place magnesium turnings (1.2 eq).

-

Add a small crystal of iodine to activate the magnesium.

-

Add a solution of 1-bromo-2-butoxy-5-methylbenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise to initiate the Grignard reaction.

-

Once the reaction has started, add the remaining solution of the aryl bromide at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the reaction mixture at room temperature for an additional 2 hours.

-

Cool the Grignard reagent to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of trimethyl borate (1.5 eq) in anhydrous THF dropwise, maintaining the temperature below -70 °C.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Acidify the mixture to pH 2-3 with 2M HCl.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Recrystallize the crude product from a suitable solvent system (e.g., hexane/ethyl acetate) to obtain pure 2-Butoxy-5-methylphenylboronic acid.

Spectral Characterization (Illustrative)

Table 2: Illustrative ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.65 | d | 1H | Ar-H |

| 7.05 | d | 1H | Ar-H |

| 6.85 | s | 1H | Ar-H |

| 5.50 | br s | 2H | B(OH)₂ |

| 4.00 | t | 2H | -OCH₂- |

| 2.30 | s | 3H | -CH₃ |

| 1.80 | m | 2H | -CH₂- |

| 1.50 | m | 2H | -CH₂- |

| 0.95 | t | 3H | -CH₃ |

Table 3: Illustrative ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| 158.0 | Ar-C-O |

| 138.0 | Ar-C |

| 132.0 | Ar-C-B |

| 130.0 | Ar-CH |

| 120.0 | Ar-CH |

| 115.0 | Ar-CH |

| 68.0 | -OCH₂- |

| 31.0 | -CH₂- |

| 21.0 | Ar-CH₃ |

| 19.0 | -CH₂- |

| 14.0 | -CH₃ |

Table 4: Illustrative IR Spectral Data (KBr, cm⁻¹)

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3200 (broad) | O-H stretch (boronic acid) |

| 2960-2850 | C-H stretch (aliphatic) |

| 1610, 1500 | C=C stretch (aromatic) |

| 1350 | B-O stretch |

| 1250 | C-O stretch (ether) |

Potential Research Area 1: Organic Synthesis - Suzuki-Miyaura Cross-Coupling Reactions

2-Butoxy-5-methylphenylboronic acid is an excellent candidate for Suzuki-Miyaura cross-coupling reactions, a powerful tool for the formation of C-C bonds. The electron-donating nature of the butoxy and methyl groups is expected to enhance the reactivity of the boronic acid in the transmetalation step of the catalytic cycle.

General Experimental Workflow

The following diagram illustrates a typical workflow for a Suzuki-Miyaura coupling reaction.

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

-

In a Schlenk flask, combine 2-Butoxy-5-methylphenylboronic acid (1.2 eq), the desired aryl halide (1.0 eq), and a base (e.g., K₂CO₃, 2.0 eq).

-

Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and a suitable ligand (e.g., SPhos, 4 mol%).

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Add a degassed solvent mixture, such as dioxane/water (4:1).

-

Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours, monitoring the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Illustrative Quantitative Data

While specific yield data for Suzuki couplings involving 2-Butoxy-5-methylphenylboronic acid is not available, Table 5 provides illustrative yields for similar substituted phenylboronic acids to guide expectations.[4]

Table 5: Illustrative Yields for Suzuki-Miyaura Coupling of Substituted Phenylboronic Acids with Aryl Bromides

| Phenylboronic Acid | Aryl Bromide | Catalyst/Ligand | Base | Solvent | Yield (%) |

| 4-Methoxyphenylboronic acid | 4-Bromoacetophenone | Pd(dppf)Cl₂ | K₂CO₃ | Toluene/H₂O | 92 |

| 4-Methylphenylboronic acid | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 95 |

| 2-Methoxyphenylboronic acid | 4-Bromotoluene | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 88 |

Potential Research Area 2: Drug Discovery and Development

The structural motifs present in 2-Butoxy-5-methylphenylboronic acid suggest its potential as a scaffold for the development of novel therapeutic agents. Phenylboronic acids are known to interact with various biological targets.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation, immunity, and cell survival.[5][6][7][8] Its dysregulation is implicated in numerous diseases, including cancer and chronic inflammatory disorders. Some boronic acid-containing molecules, such as the proteasome inhibitor bortezomib, are known to inhibit the NF-κB pathway.[9]

Caption: The canonical NF-κB signaling pathway and potential points of inhibition.

Research Proposal: Investigate the inhibitory activity of 2-Butoxy-5-methylphenylboronic acid and its derivatives against key components of the NF-κB pathway, such as the IκB kinase (IKK) complex or the proteasome. This could involve in vitro enzyme assays and cell-based reporter assays.

Targeting Sialic Acid on Cancer Cells

Phenylboronic acids are known to form reversible covalent bonds with diols, such as those found in sialic acids which are often overexpressed on the surface of cancer cells. This interaction can be exploited for targeted drug delivery or for the development of cancer-specific imaging agents.

Research Proposal: Synthesize fluorescently-labeled or drug-conjugated derivatives of 2-Butoxy-5-methylphenylboronic acid and evaluate their binding affinity and selectivity for sialic acid-expressing cancer cell lines. The lipophilic butoxy group may enhance cell membrane permeability and interaction.

Illustrative Biological Activity Data

While no biological data is currently available for 2-Butoxy-5-methylphenylboronic acid, Table 6 presents data for other phenylboronic acid derivatives to illustrate the potential for biological activity.

Table 6: Illustrative Biological Activity of Phenylboronic Acid Derivatives

| Compound | Target | Activity | IC₅₀ / Kᵢ | Reference |

| Bortezomib | 20S Proteasome | Inhibition | Kᵢ = 0.6 nM | [10] |

| [2-(2-carboxyvinyl)-phenyl]boronic acid | GES-5 β-lactamase | Inhibition | Kᵢ = 0.11 µM | [5] |

| JSH-23 | NF-κB | Transcriptional Inhibition | IC₅₀ = 7.1 µM | [10] |

Conclusion

2-Butoxy-5-methylphenylboronic acid is a versatile building block with considerable potential for further research and development. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the synthesis of a wide range of novel compounds. Furthermore, its structural features suggest promising applications in drug discovery, particularly in the development of inhibitors for signaling pathways like NF-κB and as a targeting moiety for cancer cells. The experimental protocols and illustrative data provided in this guide offer a solid foundation for researchers to explore the full potential of this intriguing molecule.

References

- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. researchgate.net [researchgate.net]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibiting NF-κB activation by small molecules as a therapeutic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Small Molecule NF-κB Pathway Inhibitors in Clinic | MDPI [mdpi.com]

- 8. Small Molecule NF-κB Pathway Inhibitors in Clinic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 2-Butoxy-5-methylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds.[1][2][3][4] This reaction, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, has become an indispensable tool in medicinal chemistry and drug development due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast array of boronic acids.[1][4][5] Boronic acids and their derivatives are crucial in the synthesis of biologically active molecules and are even used directly as FDA-approved drugs.[6][7][8]

2-Butoxy-5-methylphenylboronic acid is a valuable building block for introducing a sterically hindered and electronically distinct phenyl moiety into target molecules. The butoxy and methyl groups can influence the pharmacokinetic and pharmacodynamic properties of a potential drug candidate. However, the steric hindrance of the ortho-butoxy group can present challenges in achieving high yields in Suzuki coupling reactions, often requiring careful optimization of catalysts, ligands, and reaction conditions.[9][10][11] This document provides a detailed protocol for the Suzuki coupling of 2-Butoxy-5-methylphenylboronic acid with a representative aryl halide, along with relevant data and diagrams to guide researchers in their synthetic endeavors.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the Suzuki coupling of 2-Butoxy-5-methylphenylboronic acid with various aryl halides. The data presented here is representative and based on literature precedents for sterically hindered boronic acids. Actual yields may vary depending on the specific substrate and reaction conditions.

Table 1: Reaction Parameters for Suzuki Coupling of 2-Butoxy-5-methylphenylboronic Acid

| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |

| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85-95 |

| 2 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Dioxane/H₂O | 100 | 18 | 75-85 |

| 3 | 2-Bromopyridine | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | THF | 80 | 24 | 70-80 |

| 4 | 4-Chlorotoluene | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane/H₂O | 110 | 24 | 65-75 |

Table 2: Physical and Chemical Properties of 2-Butoxy-5-methylphenylboronic Acid

| Property | Value |

| CAS Number | 480438-72-0 |

| Molecular Formula | C₁₁H₁₇BO₃ |

| Molecular Weight | 208.06 g/mol |

| Melting Point | 85-90 °C |

| Appearance | Solid |

Experimental Protocols

This protocol details a general procedure for the Suzuki-Miyaura coupling of 2-Butoxy-5-methylphenylboronic acid with an aryl bromide.

Materials:

-

2-Butoxy-5-methylphenylboronic acid

-

Aryl bromide (e.g., 4-Bromoanisole)

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate (K₃PO₄), anhydrous

-

Toluene, anhydrous

-

Deionized water

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Round-bottom flask or reaction tube

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Inert gas supply (Argon or Nitrogen)

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask or reaction tube equipped with a magnetic stir bar and a reflux condenser, add 2-Butoxy-5-methylphenylboronic acid (1.2 mmol), the aryl bromide (1.0 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and potassium phosphate (2.0 mmol).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

-

Solvent Addition: Under the inert atmosphere, add anhydrous toluene (5 mL) and deionized water (1 mL) via syringe.

-

Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup:

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate (20 mL).

-

Wash the organic layer sequentially with water (2 x 10 mL) and brine (10 mL).

-

Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure biaryl product.

-

Characterization: Characterize the purified product by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm its identity and purity.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.[1][3][4][12] The cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.

References

- 1. Yoneda Labs [yonedalabs.com]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 4. byjus.com [byjus.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]

- 11. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols for Palladium-Catalyzed Coupling of 2-Butoxy-5-methylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-butoxy-5-methylphenylboronic acid. This sterically hindered boronic acid is a valuable building block for the synthesis of complex biaryl molecules, which are of significant interest in medicinal chemistry and materials science. The protocols and data presented herein offer a foundation for the development of robust and efficient synthetic routes.

The biaryl motif is a prevalent structural feature in many pharmaceuticals, agrochemicals, and functional materials.[1] The Suzuki-Miyaura reaction is a powerful and versatile method for the construction of carbon-carbon bonds, particularly for the synthesis of biaryls.[2] The reaction's success with sterically demanding substrates, such as 2-butoxy-5-methylphenylboronic acid, often relies on the careful selection of the palladium catalyst, ligand, base, and solvent system.

Catalyst System Selection

The choice of the catalyst system is critical for achieving high yields and reaction efficiency, especially with sterically hindered coupling partners.

-

Palladium Precatalyst: A variety of palladium sources can be used, including palladium(II) acetate (Pd(OAc)₂), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and pre-formed catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). Pd(II) sources are reduced in situ to the active Pd(0) species.

-

Ligand: For sterically hindered boronic acids, bulky and electron-rich phosphine ligands are generally preferred. These ligands stabilize the palladium center and facilitate the key steps of the catalytic cycle. Examples of effective ligands include Sphos, XPhos, and RuPhos.

-

Base: A base is required to activate the boronic acid for transmetalation. Common bases include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃). The choice of base can significantly impact the reaction rate and yield.

-

Solvent: The reaction is typically carried out in aprotic polar solvents such as 1,4-dioxane, toluene, or tetrahydrofuran (THF), often with the addition of water to aid in the dissolution of the base and facilitate the transmetalation step.

Applications in Medicinal Chemistry

Biaryl structures derived from 2-butoxy-5-methylphenylboronic acid are valuable scaffolds in drug discovery. The substitution pattern of this boronic acid can lead to molecules with specific three-dimensional conformations that are suitable for binding to biological targets. While specific signaling pathways for derivatives of this particular boronic acid are not extensively documented in publicly available literature, the resulting biaryl cores are known to be explored as:

-

Kinase Inhibitors: Many kinase inhibitors feature a biaryl core that occupies the ATP-binding site of the enzyme.

-

GPCR Ligands: The conformational rigidity of biaryls can be advantageous for achieving high-affinity and selective binding to G-protein coupled receptors.

-

Enzyme Inhibitors: The biaryl motif can serve as a key structural element in the design of inhibitors for various enzymes implicated in disease.

Experimental Protocols

General Considerations

-

All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the palladium catalyst and phosphine ligands.

-

Solvents should be degassed prior to use to remove dissolved oxygen.

-

Glassware should be oven-dried or flame-dried before use to remove moisture.

-

Caution should be exercised when handling palladium catalysts and phosphine ligands, as they can be toxic and air-sensitive.

Representative Protocol: Suzuki-Miyaura Coupling of 2-Butoxy-5-methylphenylboronic Acid with 4-Bromotoluene

This protocol describes a representative procedure for the coupling of 2-butoxy-5-methylphenylboronic acid with 4-bromotoluene to synthesize 2'-butoxy-5'-methyl-4-methyl-1,1'-biphenyl.

Reaction Scheme:

Materials and Equipment:

-

2-Butoxy-5-methylphenylboronic acid

-

4-Bromotoluene

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl)

-

Potassium phosphate (K₃PO₄)

-

1,4-Dioxane (anhydrous, degassed)

-

Water (deionized, degassed)

-

Schlenk flask or reaction tube

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Standard laboratory glassware for work-up and purification

-

Inert gas supply (N₂ or Ar)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add 2-butoxy-5-methylphenylboronic acid (1.2 mmol), 4-bromotoluene (1.0 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and potassium phosphate (2.0 mmol).

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon three times.

-

Solvent Addition: Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.

-

Reaction: Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously for 12-24 hours.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Data Presentation

Table 1: Reaction Components for Suzuki-Miyaura Coupling

| Component | Role | Chemical | MW ( g/mol ) | Equivalents | Amount (for 1 mmol scale) |

| Aryl Halide | Electrophile | 4-Bromotoluene | 171.04 | 1.0 | 171 mg |

| Boronic Acid | Nucleophile | 2-Butoxy-5-methylphenylboronic acid | 208.08 | 1.2 | 250 mg |

| Catalyst | Precatalyst | Palladium(II) acetate | 224.49 | 0.02 | 4.5 mg |

| Ligand | Catalyst Ligand | SPhos | 410.51 | 0.04 | 16.4 mg |

| Base | Activator | Potassium phosphate | 212.27 | 2.0 | 425 mg |

| Solvent 1 | Solvent | 1,4-Dioxane | 88.11 | - | 5 mL |

| Solvent 2 | Co-solvent | Water | 18.02 | - | 1 mL |

Table 2: Effect of Catalyst System on Reaction Yield

| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 92 |

| 2 | Pd₂(dba)₃ (1) | XPhos (3) | K₂CO₃ | Toluene/H₂O | 110 | 24 | 88 |

| 3 | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ | THF/H₂O | 80 | 24 | 75 |

| 4 | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 16 | 95 |

Note: The data in this table are representative and based on typical yields for similar sterically hindered Suzuki-Miyaura coupling reactions. Actual yields may vary depending on the specific reaction conditions and substrate purity.

Visualizations

References

Application Notes and Protocols for Cross-Coupling Reactions of 2-Butoxy-5-methylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential cross-coupling partners for 2-Butoxy-5-methylphenylboronic acid, a versatile building block in organic synthesis. Due to the limited availability of specific experimental data for this exact compound in peer-reviewed literature, this document presents detailed, representative protocols for key cross-coupling reactions based on established methods for structurally similar 2-alkoxy-5-alkylphenylboronic acids. These protocols are intended to serve as a starting point for reaction optimization.

Introduction to Cross-Coupling Reactions

Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and are fundamental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Arylboronic acids, such as 2-Butoxy-5-methylphenylboronic acid, are highly valuable coupling partners due to their stability, low toxicity, and broad functional group tolerance. The electron-donating nature of the butoxy and methyl groups on the phenyl ring can influence the reactivity of the boronic acid in these transformations.

This document outlines protocols for several key palladium- and copper-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Chan-Lam reactions.

Data Presentation: Representative Cross-Coupling Reactions

The following tables summarize typical reaction conditions and expected yields for the cross-coupling of 2-alkoxy-5-alkylphenylboronic acids with various partners. These serve as a guideline for reactions with 2-Butoxy-5-methylphenylboronic acid.

Table 1: Suzuki-Miyaura Coupling of a Representative 2-Alkoxy-5-Alkylphenylboronic Acid with Aryl Halides

| Entry | Aryl Halide Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |